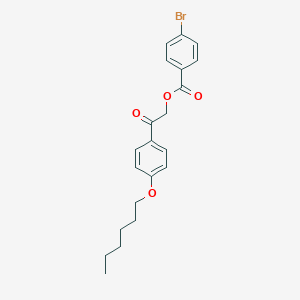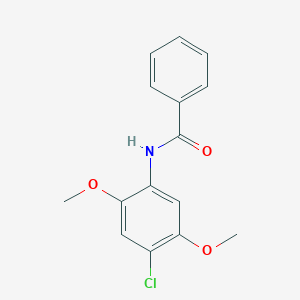
(3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one, also known as ANMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANMF is a heterocyclic compound that contains a furan ring and an aniline group. The compound has been synthesized using various methods and has shown promising results in scientific research applications.
Wirkmechanismus
The mechanism of action of (3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one is not fully understood. However, studies have suggested that (3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one may exert its biological activity through the inhibition of enzymes or receptors. For example, (3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one has been reported to inhibit the activity of protein tyrosine phosphatase 1B, which is involved in the regulation of glucose homeostasis.
Biochemical and Physiological Effects:
(3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one has been reported to possess various biochemical and physiological effects. In vitro studies have shown that (3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one can induce apoptosis and cell cycle arrest in cancer cells. (3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one has also been reported to possess anti-inflammatory and antifungal activities. In vivo studies have shown that (3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one can reduce tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
(3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using various methods. (3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one is also soluble in various solvents, making it easy to handle in lab experiments. However, (3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one has some limitations. It is a relatively new compound, and its biological activity and mechanism of action are not fully understood. Additionally, (3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one may have some toxic effects, which need to be further investigated.
Zukünftige Richtungen
There are several future directions for the research on (3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one. One direction is to investigate the structure-activity relationship of (3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one and its derivatives to identify more potent and selective compounds for various applications. Another direction is to investigate the mechanism of action of (3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one and its derivatives in more detail to understand their biological activity. Additionally, the potential applications of (3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one in other fields, such as catalysis and optoelectronics, can also be explored.
Synthesemethoden
(3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one can be synthesized using various methods, including the Gewald reaction, the Knoevenagel condensation, and the Hantzsch reaction. The Gewald reaction involves the reaction of an aldehyde or ketone with a thioamide and a cyanoacetate in the presence of a base. The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a malononitrile in the presence of a base. The Hantzsch reaction involves the reaction of an aldehyde or ketone with a β-ketoester and an amine in the presence of a base. The synthesis of (3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one using the Gewald reaction has been reported to be the most efficient method.
Wissenschaftliche Forschungsanwendungen
(3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one has shown potential applications in various scientific research areas, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, (3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one has been reported to possess antitumor, anti-inflammatory, and antifungal activities. (3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one has also been investigated as a potential inhibitor of protein tyrosine phosphatase 1B, which is a therapeutic target for the treatment of type 2 diabetes. In material science, (3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one has been used as a building block for the synthesis of various functional materials, including fluorescent dyes and liquid crystals. In organic synthesis, (3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one has been used as a starting material for the synthesis of various heterocyclic compounds.
Eigenschaften
Produktname |
(3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one |
|---|---|
Molekularformel |
C17H13NO2 |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
(3Z)-3-(anilinomethylidene)-5-phenylfuran-2-one |
InChI |
InChI=1S/C17H13NO2/c19-17-14(12-18-15-9-5-2-6-10-15)11-16(20-17)13-7-3-1-4-8-13/h1-12,18H/b14-12- |
InChI-Schlüssel |
HGJUAFMVRHIRBB-OWBHPGMISA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=C/C(=C/NC3=CC=CC=C3)/C(=O)O2 |
SMILES |
C1=CC=C(C=C1)C2=CC(=CNC3=CC=CC=C3)C(=O)O2 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=CNC3=CC=CC=C3)C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[1,2,5]Oxadiazolo[3,4-E]bis[1,2,4]triazolo[4,3-a:3',4'-c]pyrazine](/img/structure/B274042.png)


![4,11-Di(tert-butyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B274045.png)


